molecular formula C10H16O2S B13687478 1-Oxa-9-thiaspiro[5.5]undecane-4-carbaldehyde

1-Oxa-9-thiaspiro[5.5]undecane-4-carbaldehyde

Cat. No.: B13687478
M. Wt: 200.30 g/mol
InChI Key: RWDYIGNALJTCEE-UHFFFAOYSA-N
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Description

1-Oxa-9-thiaspiro[55]undecane-4-carbaldehyde is a spirocyclic compound characterized by its unique structural features The compound contains both oxygen and sulfur atoms within its spirocyclic framework, which contributes to its distinct chemical properties

Properties

Molecular Formula

C10H16O2S

Molecular Weight

200.30 g/mol

IUPAC Name

1-oxa-9-thiaspiro[5.5]undecane-4-carbaldehyde

InChI

InChI=1S/C10H16O2S/c11-8-9-1-4-12-10(7-9)2-5-13-6-3-10/h8-9H,1-7H2

InChI Key

RWDYIGNALJTCEE-UHFFFAOYSA-N

Canonical SMILES

C1COC2(CCSCC2)CC1C=O

Origin of Product

United States

Preparation Methods

The synthesis of 1-Oxa-9-thiaspiro[5.5]undecane-4-carbaldehyde involves several steps. One common synthetic route is based on the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This method involves the reaction of an aldehyde with an alkene in the presence of an acid catalyst to form the spirocyclic structure . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pressure, and the concentration of reagents.

Chemical Reactions Analysis

1-Oxa-9-thiaspiro[5.5]undecane-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

1-Oxa-9-thiaspiro[5.5]undecane-4-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Oxa-9-thiaspiro[5.5]undecane-4-carbaldehyde involves its interaction with specific molecular targets. For example, in the context of antituberculosis research, the compound has been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacteria . This inhibition disrupts the transport of essential molecules across the bacterial cell membrane, leading to the death of the bacteria.

Comparison with Similar Compounds

1-Oxa-9-thiaspiro[5.5]undecane-4-carbaldehyde can be compared with other spirocyclic compounds, such as:

The uniqueness of this compound lies in its specific combination of oxygen and sulfur atoms within the spirocyclic framework, which imparts distinct chemical reactivity and potential biological activity.

Biological Activity

1-Oxa-9-thiaspiro[5.5]undecane-4-carbaldehyde is a compound of interest due to its unique structural features and potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

This compound has a distinctive spirocyclic structure that contributes to its biological interactions. The molecular formula is C11H15OSC_{11}H_{15}OS, with a molecular weight of 199.31 g/mol.

PropertyValue
Molecular FormulaC11H15OS
Molecular Weight199.31 g/mol
IUPAC NameThis compound
Melting PointNot specified

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound may act as a modulator of signaling pathways, influencing cellular responses.

Pharmacological Activity

Recent studies have indicated that derivatives of the spirocyclic framework, including those related to this compound, exhibit significant pharmacological effects:

  • Antinociceptive Activity : Compounds in this class have been evaluated for their analgesic properties, showing effectiveness comparable to established analgesics like oxycodone while exhibiting fewer side effects such as constipation .
  • Inhibition of Soluble Epoxide Hydrolase (sEH) : Certain derivatives have demonstrated potent inhibition of sEH, a target for treating chronic kidney diseases . This inhibition can lead to reduced inflammation and improved renal function.
  • Dual Ligand Activity : Some related compounds have been characterized as dual ligands for the sigma-1 receptor and the μ-opioid receptor, indicating a potential for multi-target therapeutic strategies .

Case Studies

A study investigating the pharmacological properties of 1-Oxa-9-thiaspiro[5.5]undecane derivatives highlighted their effectiveness in pain management models:

  • Experimental Model : In a rat model of anti-glomerular basement membrane glomerulonephritis, a derivative exhibited significant reduction in serum creatinine levels when administered orally at 30 mg/kg .
  • Comparative Analysis : The compound's analgesic profile was compared to that of oxycodone, revealing effective pain relief with lower incidence of adverse effects.

Research Findings

Research has focused on synthesizing various derivatives of spirocyclic compounds to enhance their biological activity:

  • Synthesis Techniques : Advanced synthetic methods have been employed to create novel derivatives with improved pharmacological profiles .
  • Biological Assays : Various assays have confirmed the dual activity against specific receptors, supporting the development of safer analgesics .

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